As an antiepileptic agent, 10,11-dihydro-10-hydroxycarbazepine-d3 falls within the broader classification of carbamazepine derivatives, which are known to modulate neuronal excitability and are commonly prescribed for seizure disorders.
The synthesis of 10,11-dihydro-10-hydroxycarbazepine-d3 typically involves deuteration of the parent compound through various chemical reactions that introduce deuterium atoms into the molecular structure. The specific synthetic routes may vary but often include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through retention time analysis against known standards .
The molecular structure of 10,11-dihydro-10-hydroxycarbazepine-d3 features a dibenzazepine core with a hydroxyl group at the 10 position and a dihydro configuration at the 10 and 11 positions. The deuterium substitution enhances its stability and alters its pharmacokinetic properties.
The primary chemical reaction involving 10,11-dihydro-10-hydroxycarbazepine-d3 is its conversion from oxcarbazepine via metabolic processes in the liver. This transformation is facilitated by enzymes such as cytosolic arylketone reductases.
The metabolic pathway involves:
These reactions are critical for understanding how this compound exerts its therapeutic effects in patients .
The mechanism of action of 10,11-dihydro-10-hydroxycarbazepine-d3 primarily involves modulation of voltage-gated sodium channels in neuronal membranes. By stabilizing inactive states of these channels, it reduces neuronal excitability and prevents seizure propagation.
Pharmacological studies indicate that this compound has a similar action profile to that of carbamazepine but with potentially improved efficacy and safety profiles due to its unique metabolic pathways .
These properties are essential for handling and storage in laboratory settings .
10,11-Dihydro-10-hydroxycarbazepine-d3 is primarily utilized in:
Its role as an analytical standard aids in ensuring accurate quantification during therapeutic drug monitoring .
The molecular architecture of 10,11-dihydro-10-hydroxycarbazepine-d3 comprises a dibenzoazepine core functionalized with a carboxamide group at position 11 and a hydroxyl group at position 10. The compound's systematic IUPAC name, 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide, precisely denotes the deuterium substitution pattern: two deuterium atoms at the prochiral C6 position and one deuterium atom at the chiral C5-hydroxy-bearing carbon. This specific deuteration yields the molecular formula C₁₅H₁₁D₃N₂O₂ and a molecular weight of 257.30 g/mol, representing a 3 Dalton increase compared to the non-deuterated analog (254.28 g/mol) [1] [2] [8].
Spectroscopic characterization confirms the structure through the canonical SMILES notation C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O and InChIKey BMPDWHIDQYTSHX-BAVZAHHNSA-N, with the "-BAVZAHHNSA-N" suffix specifically identifying the deuterated isotopologue. The compound typically presents as an off-white to pale yellow solid with a melting point exceeding 180°C (with decomposition). It exhibits limited solubility in aqueous media but dissolves slightly in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Analytical HPLC typically confirms purity exceeding 95%, with deuterium enrichment ≥99% atom D in commercially available reference materials [2] [3] [5].
Table 1: Key Physicochemical Properties of 10,11-Dihydro-10-hydroxycarbazepine-d3
Property | Specification |
---|---|
CAS Number | 1189917-36-9 |
Unlabelled CAS Number | 29331-92-8 |
Molecular Formula | C₁₅H₁₁D₃N₂O₂ |
Molecular Weight | 257.30 g/mol |
Exact Mass | 257.1244 |
Appearance | White to Pale Yellow Solid |
Melting Point | >180°C (dec.) |
Purity | >95% (HPLC); ≥99% atom D |
Solubility | Slightly soluble in DMSO, Methanol |
Storage Conditions | 2-8°C |
IUPAC Name | 5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide |
As the deuterated counterpart of licarbazepine (monohydroxycarbazepine), 10,11-dihydro-10-hydroxycarbazepine-d3 serves as an indispensable internal standard for quantifying the active metabolite of oxcarbazepine in biological matrices. Following oral administration, oxcarbazepine undergoes rapid presystemic metabolism in the liver, primarily via cytosolic aryl ketone reductases, forming the chiral 10-hydroxy metabolite (S- and R-licarbazepine). This metabolite exerts the primary antiepileptic activity through voltage-gated sodium channel blockade [4] [7].
Pharmacokinetic studies reveal that serum concentrations of 10-hydroxy-carbazepine (10-OH-CZ) significantly exceed those of the parent drug oxcarbazepine. Research demonstrates that concomitant antiepileptic drugs differentially influence its pharmacokinetics: phenobarbitone co-administration reduces the AUC of 10-OH-CZ by approximately 25% (89 ± 7 vs 119 ± 10 μg·ml⁻¹·h) and marginally shortens its elimination half-life (17 ± 1 h vs 20 ± 2 h), while valproic acid exhibits negligible effects. This indicates enzyme-inducing properties of phenobarbitone accelerate the biotransformation pathways of both oxcarbazepine and its metabolite [4].
The deuterated internal standard (10,11-dihydro-10-hydroxycarbazepine-d3) enables precise quantification of these pharmacokinetic alterations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). By spiking known quantities into biological samples (plasma, serum, urine), researchers generate calibration curves where the constant mass difference (Δm=3 Da) allows unambiguous discrimination between endogenous analyte and internal standard signals. This methodology effectively corrects for matrix effects, extraction efficiency variations, and instrument fluctuations, yielding highly accurate concentration data essential for therapeutic drug monitoring and bioequivalence studies [1] [5] [9].
The strategic deuteration of 10,11-dihydro-10-hydroxycarbazepine confers unique advantages for investigating drug metabolism, disposition mechanisms, and environmental degradation pathways. The kinetic isotope effect (KIE) arising from replacing C-H with C-D bonds can subtly alter reaction rates, particularly for metabolic transformations involving cleavage of bonds to deuterated carbons. While the C5 and C6 positions in 10,11-dihydro-10-hydroxycarbazepine-d3 are not primary sites of phase I metabolism (which predominantly involves glucuronidation of the 10-hydroxy group), the deuterium labels provide robust isotopic signatures for tracing molecular fate [1] [6] [8].
In metabolic pathway analysis, co-incubation of unlabelled oxcarbazepine or licarbazepine with their deuterated analogs in in vitro systems (e.g., hepatocytes, microsomes) facilitates metabolite identification. Mass spectral data reveal "doublet peaks" separated by 3 Da, distinguishing drug-derived metabolites from endogenous matrix components. This approach proved instrumental in identifying minor oxidative metabolites and characterizing stereoselective glucuronidation pathways [1] [5].
As an internal standard, 10,11-dihydro-10-hydroxycarbazepine-d3 significantly enhances analytical rigor in regulatory bioanalysis. Its near-identical chemical behavior ensures co-elution with the analyte during chromatographic separation while the distinct mass allows independent MS detection. This combination minimizes variability in sample preparation and ionization efficiency. Studies quantifying licarbazepine enantiomers in human plasma demonstrate that deuterated internal standards improve precision (inter-day CV < 5%) and accuracy (85-115% recovery) compared to structural analogs or analogue internal standards [5] [9].
Beyond pharmacokinetics, this deuterated compound enables environmental scientists to trace the fate of carbamazepine-related compounds in water treatment systems and aquatic ecosystems. Its persistence against biotic and abiotic degradation provides a robust marker for studying the removal efficiency of advanced water treatment processes like ozonation and activated carbon filtration [6] [8].
Table 2: Commercial Availability and Research Applications of 10,11-Dihydro-10-hydroxycarbazepine-d3
Application Context | Utility | Representative Suppliers | Pricing (Approximate) |
---|---|---|---|
LC-MS/MS Internal Standard | Quantitative bioanalysis of licarbazepine in biological matrices | TRC, BOC Sciences, Santa Cruz | $215 (1mg); $1695 (10mg) [3] |
Metabolic Pathway Elucidation | Tracing biotransformation products via mass defect shifts | American Custom Chemicals | $2194.5 (10mg) [3] |
Pharmacokinetic Interaction Studies | Assessing enzyme induction/inhibition effects on metabolite kinetics | LGC Standards | Request-based quotation |
Environmental Tracing | Monitoring persistence and degradation of pharmaceutical residues | Alfa Chemistry | Custom synthesis |
Table 3: Comprehensive Synonym List for 10,11-Dihydro-10-hydroxycarbazepine-d3
Synonym | Context of Use |
---|---|
10,11-Dihydro-10-hydroxy Carbamazepine-d3 | Pharmacopeial and analytical standards |
Licarbazepine-d3 | Pharmacological research literature |
10-Hydroxy-10,11-dihydrocarbamezepine-d3 | Metabolic studies |
10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide-d3 | Chemical registry databases |
BIA 2-005-d3 | Early developmental code |
GP 47779-d3 | Manufacturer-specific code |
5,6,6-trideuterio-5-hydroxybenzo[b][1]benzazepine-11-carboxamide | IUPAC nomenclature |
Tivozanib Impurity 7 | Pharmaceutical impurity reference |
[2H3]-10,11-Dihydro-10-hydroxy Carbamazepine | Isotope specification format |
Eslicarbazepine-d3 precursor | Stereospecific synthesis |
The critical role of 10,11-dihydro-10-hydroxycarbazepine-d3 in contemporary pharmaceutical research underscores the value of precision isotopic labeling in advancing drug development and environmental science. Its application extends beyond serving as a bioanalytical tool to enabling fundamental discoveries about the metabolic fate and environmental persistence of neurologically active pharmaceuticals. Future applications may include exploring chiral inversion pathways of licarbazepine enantiomers using advanced deuterium labeling techniques and investigating potential isotope effects on transporter-mediated tissue distribution [1] [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9